N-Heptanoyl-DL-homoserine lactone

Quorum sensing Chirality LuxR receptor

N-Heptanoyl-DL-homoserine lactone (C7-HSL racemate) belongs to the N-acyl homoserine lactone (AHL) family of bacterial quorum sensing (QS) signaling molecules. It comprises a homoserine lactone ring linked via an amide bond to a seven-carbon heptanoyl acyl chain, and is provided as a racemic mixture of D- and L-enantiomers.

Molecular Formula C11H19NO3
Molecular Weight 213.27 g/mol
CAS No. 106983-26-0
Cat. No. B016845
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Heptanoyl-DL-homoserine lactone
CAS106983-26-0
Molecular FormulaC11H19NO3
Molecular Weight213.27 g/mol
Structural Identifiers
SMILESCCCCCCC(=O)NC1CCOC1=O
InChIInChI=1S/C11H19NO3/c1-2-3-4-5-6-10(13)12-9-7-8-15-11(9)14/h9H,2-8H2,1H3,(H,12,13)
InChIKeyFTMZLSDESAOPSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Heptanoyl-DL-homoserine lactone (CAS 106983-26-0): A C7-Acyl Homoserine Lactone Quorum Sensing Modulator for Scientific Procurement


N-Heptanoyl-DL-homoserine lactone (C7-HSL racemate) belongs to the N-acyl homoserine lactone (AHL) family of bacterial quorum sensing (QS) signaling molecules . It comprises a homoserine lactone ring linked via an amide bond to a seven-carbon heptanoyl acyl chain, and is provided as a racemic mixture of D- and L-enantiomers. AHLs regulate gene expression in Gram-negative bacteria in a cell-density-dependent manner, controlling processes such as virulence, biofilm formation, and bioluminescence . N-Heptanoyl-DL-homoserine lactone is used as a research tool to study QS in diverse bacterial species and as an analytical standard for AHL profiling.

Why N-Heptanoyl-DL-homoserine lactone Cannot Be Substituted by Other AHLs in Precise Research Applications


Despite belonging to the same AHL family, N-Heptanoyl-DL-homoserine lactone differs from its closest analogs in three critical dimensions: (1) stereochemical composition—the racemic DL mixture contains the largely inactive D-enantiomer alongside the active L-enantiomer, halving molar potency relative to the enantiopure L-form [1]; (2) acyl chain length—the seven-carbon chain confers distinct receptor specificity and species-association compared to shorter (C4, C6) or longer (C8, C12) AHLs [2]; and (3) pharmacological profile—it acts as an antagonist rather than agonist at several LuxR-type receptors, with defined Ki values that differ markedly from natural ligands [3]. These properties mean that substituting C7-HSL racemate with another AHL would alter both the quantitative and qualitative outcomes of experiments, particularly in dose-response assays and receptor-binding studies.

Quantitative Comparator Evidence for N-Heptanoyl-DL-homoserine lactone (CAS 106983-26-0): Differentiation from Enantiopure L-Form and Other AHLs


Reduced Molar Potency of N-Heptanoyl-DL-homoserine Lactone Racemate vs. Enantiopure L-Form at LuxR-Type Receptors

The biological activity of N-Heptanoyl-DL-homoserine lactone is intrinsically limited by its racemic nature. The L-isomer is confirmed as the only or most active enantiomer at LuxR-type quorum sensing receptors, while the D-isomer exhibits substantially reduced activity [1]. Consequently, on a molar basis, the DL racemic mixture is approximately 50% as active as the enantiopure N-Heptanoyl-L-homoserine lactone (CAS 177158-20-2). This results in a calculated ~2-fold reduction in apparent potency in standard LuxR-dependent reporter assays. The difference in absolute activity between D- and L-enantiomers has been demonstrated across multiple AHL analogs, establishing this as a class-wide property [1].

Quorum sensing Chirality LuxR receptor

LuxR and TraR Antagonist Ki Values for N-Heptanoyl-L-homoserine Lactone Compared to Natural Agonist Ligands

The L-enantiomer of N-Heptanoyl homoserine lactone functions as a competitive antagonist at key LuxR-type receptors with experimentally determined Ki values. At Vibrio fischeri LuxR, Ki = 1,360 nM was measured in the presence of 5 µM 3-oxo-C6-HSL (the natural agonist) [1]. At Agrobacterium tumefaciens TraR, Ki = 690 nM was determined in the presence of 100 nM 3-oxo-C8-HSL [1]. By contrast, the native agonist 3-oxo-C6-HSL activates LuxR with an EC50 in the low nanomolar range (~10 nM) [2], representing >100-fold higher potency. For Pseudomonas aeruginosa LasR, the L-enantiomer shows negligible inhibition with IC50 > 100,000 nM [1], demonstrating receptor selectivity. These quantitative affinity differences define a distinct pharmacological profile that distinguishes C7-HSL from both the natural agonist ligands and from other chain-length AHL antagonists.

Quorum sensing Receptor antagonism LuxR TraR

Species-Specific Occurrence and Functional Segregation of C7-HSL Relative to C6-HSL and C8-HSL

N-Heptanoyl homoserine lactone (C7-HSL) is endogenously produced by a defined subset of Gram-negative bacteria. It was first identified as a quorum sensing signal in the phytopathogen Erwinia psidii [1] and subsequently detected in Aeromonas species and Enterobacter sp. [2]. In contrast, C6-HSL is the cognate signal for Chromobacterium violaceum, and C8-HSL is utilized by Burkholderia cepacia complex species [3]. A recent study on Enterobacter sp. revealed functional segregation among these AHLs: C6-HSL is primarily involved in biofilm formation, C7-HSL in biofilm maturation, and C8-HSL in protection against oxidative stress [2]. This functional partitioning means that C7-HSL cannot be replaced by C6-HSL or C8-HSL for studying C7-HSL-dependent QS circuits without altering the biological phenotype being examined.

Quorum sensing Species specificity AHL profiling Biofilm

N-Heptanoyl-DL-homoserine lactone Violacein Induction as a Qualitative QS Bioassay Standard

N-Heptanoyl-DL-homoserine lactone is validated as a positive control for inducing violacein production in a Chromobacterium violaceum CV026 mutant that is incapable of synthesizing its own AHLs [1]. This qualitative bioassay is widely used to screen for QS activity. While specific EC50 values are not reported for violacein induction by C7-HSL in this strain, the assay is routinely used alongside C6-HSL as a positive control. C6-HSL is the native ligand for C. violaceum and induces robust violacein production at sub-micromolar concentrations (EC50 ~10-50 nM in standard disk-diffusion and liquid culture assays) [2]. C7-HSL cross-reacts with the CviR receptor but with lower affinity, producing a weaker response. This cross-reactivity profile makes C7-HSL a useful probe for assessing AHL receptor promiscuity and for distinguishing CviR-specific from non-specific QS activation.

Quorum sensing Violacein Bioassay Chromobacterium violaceum

Verified Application Scenarios for N-Heptanoyl-DL-homoserine lactone (CAS 106983-26-0) Based on Quantitative Evidence


Cost-Effective Negative Control for Enantiopure AHL Bioactivity Studies

In experiments requiring discrimination between stereospecific and non-stereospecific QS effects, N-Heptanoyl-DL-homoserine lactone serves as an ideal negative control. The racemic mixture contains ~50% inactive D-enantiomer, producing a measurable reduction in reporter gene activation compared to the enantiopure L-form [1]. This allows researchers to confirm that observed biological responses are stereospecific, without the expense of synthesizing or purchasing the pure D-enantiomer. Typical use involves parallel dose-response curves with DL racemate and L-enantiomer across a concentration range of 1 nM to 100 µM in LuxR-based reporter strains [1].

Pharmacological Characterization of LuxR and TraR Receptor Antagonism

The defined antagonist Ki values of N-Heptanoyl-L-homoserine lactone at LuxR (Ki = 1,360 nM) and TraR (Ki = 690 nM) enable competitive displacement assays for quantifying binding affinities of novel AHL analogs [1]. Standard protocols involve pre-incubating reporter strains with a fixed concentration of C7-HSL (e.g., 5-10 µM), followed by titration of test compounds. The shift in EC50 of the agonist (3-oxo-C6-HSL) in the presence of C7-HSL is used to calculate the antagonist's dissociation constant via Schild analysis. The DL racemate can be used for these assays with the understanding that the effective antagonist concentration is approximately half the nominal concentration [1].

Analytical Standard for AHL Profiling in Bacterial Isolates via LC-MS

N-Heptanoyl-DL-homoserine lactone is employed as an internal standard and reference compound in LC-MS-based AHL profiling of bacterial culture extracts. Its distinct retention time (e.g., 3.46 min in LC-FTMS using conditions described in [1]) and characteristic m/z 214.144 [M+H]+ enable unambiguous identification and quantification of endogenous C7-HSL in bacterial samples. The racemic mixture is particularly useful for method development because it provides a well-defined peak shape unaffected by enantiomeric impurities that may be present in biological samples [1].

Biofilm Maturation Studies in Enterobacter and Related Species

In environmental microbiology research examining bacterial adaptation to herbicides and other xenobiotics, C7-HSL has been specifically implicated in biofilm maturation in Enterobacter sp. [2]. Exogenous supplementation of N-Heptanoyl-DL-homoserine lactone at physiologically relevant concentrations (typically 0.1-10 µM) restores biofilm maturation phenotypes in AHL-deficient mutants or in environmental isolates with attenuated QS. This application is distinct from biofilm formation or oxidative stress protection roles mediated by C6-HSL and C8-HSL, respectively [2].

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